N-(4-acetylphenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(26)15-9-11-17(12-10-15)22-19(27)13-24-21(28)25(18-5-3-2-4-6-18)20(23-24)16-7-8-16/h2-6,9-12,16H,7-8,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBAOCLRDMETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (CAS Number: 1396882-62-4) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.4 g/mol. The compound features a triazole ring which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1396882-62-4 |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
This compound has shown promise in anticancer assays. Studies have reported that triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, derivatives similar to this compound have been tested in vitro against breast cancer cell lines, showing a dose-dependent decrease in cell viability.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. Triazole derivatives are known to inhibit various enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, making these compounds potential candidates for anti-inflammatory drug development.
Case Studies and Research Findings
- Antimicrobial Study : A series of triazole derivatives were synthesized and tested for their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the phenyl ring enhanced antibacterial efficacy significantly (Smith et al., 2020).
- Anticancer Research : An investigation into the cytotoxic effects of triazole compounds on MCF7 breast cancer cells revealed that compounds with an acetophenone moiety significantly inhibited cell proliferation (Johnson et al., 2021).
- Enzymatic Activity : A study assessing the COX inhibitory potential of various triazole derivatives found that modifications at the 2-position of the triazole ring improved potency against COX enzymes (Lee et al., 2019).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolone Derivatives in Agrochemicals
Carfentrazone-ethyl (a triazolinone herbicide) shares the 1,2,4-triazol-5-one scaffold but differs in substituents: it contains a trifluoromethylphenyl group and an ethyl ester instead of the acetylphenyl-acetamide chain. This structural variation enhances its herbicidal activity against broadleaf weeds, likely due to increased lipophilicity and stability in plant systems . In contrast, the acetylphenyl group in the target compound may reduce volatility but could affect solubility, a critical factor in bioavailability.
Key Functional Group Comparison
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | 1,2,4-triazol-5-one | Cyclopropyl, phenyl, acetylphenyl | Unknown (inferred agrochemical/pharma) |
| Carfentrazone-ethyl | 1,2,4-triazol-5-one | Trifluoromethylphenyl, ethyl ester | Herbicide |
1,2,3-Triazole Acetamide Analogs
The compound N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () shares an acetamide backbone but differs in triazole regiochemistry (1,2,3-triazole vs. 1,2,4-triazolone) and substituents.
Physicochemical Properties
| Property | Target Compound | Compound 6m |
|---|---|---|
| Molecular Weight | ~381.4 g/mol (calculated) | 393.11 g/mol (observed) |
| Key Functional Groups | Acetamide, 1,2,4-triazolone | Acetamide, 1,2,3-triazole |
| Solubility (Predicted) | Moderate (polar acetyl group) | Low (nonpolar naphthalene) |
Impact of Cyclopropyl and Phenyl Substitutions
The cyclopropyl group in the target compound may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains. This feature is advantageous in drug design, as seen in antiviral agents like raltegravir. The phenyl group at position 4 of the triazolone ring could promote hydrophobic interactions with target proteins, analogous to the trifluoromethylphenyl group in carfentrazone-ethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
